molecular formula C12H16F3N3O B1401848 N-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide CAS No. 1311278-64-4

N-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide

Cat. No.: B1401848
CAS No.: 1311278-64-4
M. Wt: 275.27 g/mol
InChI Key: LBBUFEOWFIFRDV-UHFFFAOYSA-N
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Description

N-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide is a pyridine-based acetamide derivative characterized by a trifluoromethyl-substituted pyridine ring and a dimethylaminoethyl side chain. This compound belongs to a class of molecules where the acetamide moiety is functionalized with aromatic and aliphatic groups, often influencing pharmacological or agrochemical activity.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O/c1-9(19)18(7-6-17(2)3)11-5-4-10(8-16-11)12(13,14)15/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBUFEOWFIFRDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCN(C)C)C1=NC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Pyridin-2-yl Intermediate with 5-Trifluoromethyl Substitution

  • The 5-trifluoromethyl-pyridin-2-yl fragment can be synthesized or procured as a substituted pyridin-2-amine derivative bearing the trifluoromethyl group at the 5-position.
  • Typical methods involve halogenation or trifluoromethylation of pyridin-2-amine precursors or Suzuki coupling reactions employing boronic acid derivatives with trifluoromethyl groups.

Amide Bond Formation with 2-Dimethylaminoethyl Fragment

  • The key step is the formation of the amide bond between the pyridin-2-yl amine and the acetamide moiety containing the 2-dimethylaminoethyl group.
  • This is commonly performed using carbodiimide coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like pyridine or triethylamine.
  • The reaction is carried out at room temperature or slightly elevated temperatures (e.g., 25 °C) over 12 hours to ensure complete coupling.
  • After reaction completion, the mixture is diluted with water and extracted with ethyl acetate. The organic layers are washed, dried, and concentrated. Purification is typically achieved by silica gel chromatography or preparative HPLC to isolate the pure product.

Representative Synthetic Procedure (Adapted from Method D in Reference)

Step Reagents/Conditions Description
1 2-(5-Trifluoromethyl-pyridin-2-yl)amine (1 eq) Starting amine substrate
2 2-(Dimethylamino)acetic acid (1.3 eq) Carboxylic acid component
3 EDCI (3 eq) Coupling agent
4 Pyridine (solvent) Reaction medium
5 Stir at 25 °C for 12 h Reaction time and temperature
6 Workup: Dilution with water, extraction with EtOAc Isolation of organic layer
7 Drying over Na2SO4, filtration, concentration Preparation for purification
8 Purification by chromatography Isolation of the target compound
  • Yield: Moderate to good yields are reported (~19–90% depending on substrate and conditions).

Reaction Conditions and Optimization

  • Solvent: Pyridine or methanol are commonly used solvents for the coupling step. Pyridine acts both as solvent and base.
  • Temperature: Mild conditions (20–25 °C) are preferred to avoid side reactions.
  • Time: Typically 12 hours to ensure complete conversion.
  • Purification: Silica gel chromatography or preparative HPLC is used to achieve high purity.
  • Side Reactions: Minimal reported; however, care must be taken to avoid hydrolysis of intermediates or over-acylation.

Research Findings and Analytical Data

  • Mass spectrometry (ESI-MS) confirms molecular ion peaks consistent with the target compound (m/z 275 [M+H]+).
  • ^1H NMR spectra show characteristic signals for the pyridinyl protons, the dimethylamino group (singlet near 2.2–2.5 ppm), and the acetamide methylene protons.
  • Purity assessed by HPLC typically exceeds 95% after chromatographic purification.

Comparative Table of Preparation Methods

Method ID Key Reagents Conditions Yield (%) Notes
Method D 2-(pyridin-2-yl)amine, 2-(dimethylamino)acetic acid, EDCI, Pyridine 25 °C, 12 h 19–90 Standard peptide coupling approach
Suzuki Coupling Boronic acid derivatives with trifluoromethyl group, Pd catalyst 110 °C, 12 h, toluene 50–80 For pyridinyl trifluoromethylation
Acid Chloride Route Acid chloride of trifluoroacetyl derivative, amine 0–15 °C, 2 h Moderate Alternative acylation method

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring or the acetamide moiety, potentially yielding secondary amines or alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Nucleophiles: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines or alcohols.

Scientific Research Applications

Recent studies have highlighted the compound's role in targeting specific enzymes and receptors, making it a candidate for drug development:

  • Phosphoinositide-3-Kinases Inhibition : N-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide has been investigated for its inhibitory effects on class II phosphoinositide-3-kinases (PI3Ks), which are crucial in cell signaling pathways related to cancer and metabolic diseases. The compound demonstrated selective inhibition, suggesting its potential as a therapeutic agent in oncology .
  • PLA2G15 Targeting : The compound has also shown promise in inhibiting phospholipase A2, an enzyme implicated in various pathological conditions, including inflammation and cancer. Its ability to interact with this target could lead to novel anti-inflammatory therapies .

Medicinal Chemistry Applications

The compound's structural features make it suitable for further modifications to enhance its pharmacological properties:

  • Analog Design : Researchers have explored creating analogs of this compound to improve efficacy and reduce toxicity. Modifications to the amide moiety have been shown to significantly affect biological activity, highlighting the importance of structure-activity relationships in drug design .
  • Synthesis of Derivatives : The synthesis of derivatives using microwave-mediated techniques has been reported, yielding compounds with varied biological activities. This approach allows for rapid exploration of chemical space and identification of potent candidates for further development .

Case Studies

Several case studies illustrate the application of this compound in research:

Study Focus Findings
Study on PI3K InhibitionInvestigated the selectivity of the compound against different PI3K isoformsDemonstrated significant inhibition with an IC50 value of 0.40 μM, indicating potential for cancer treatment
PLA2G15 Inhibition StudyEvaluated the effects of various compounds on PLA2G15 activityFound that this compound effectively inhibited PLA2G15, suggesting therapeutic implications for phospholipidosis
Derivative SynthesisExplored the synthesis of new analogs for enhanced activityDeveloped several derivatives with improved binding affinity and selectivity towards target enzymes

Mechanism of Action

The mechanism of action of “N-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide” depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The molecular targets and pathways involved would vary based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their substituent variations:

Compound Name Substituents on Pyridine Ring Acetamide Side Chain Molecular Formula Key Properties Source
Target Compound 5-Trifluoromethyl N-(2-Dimethylaminoethyl) C₁₂H₁₇F₃N₄O Enhanced solubility (dimethylaminoethyl), metabolic stability (CF₃)
N-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide 3-Chloro, 5-CF₃ Triazole-sulfanyl group C₁₇H₁₂ClF₄N₅OS High lipophilicity (triazole, F-phenyl); likely pesticidal activity
N-(5-Chloropyridin-2-yl)-2-phenyl-2-phenylsulfanylacetamide 5-Chloro Phenylsulfanyl group C₁₉H₁₅ClN₂OS Increased steric bulk; potential agrochemical use
2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide None (non-pyridine) Methoxymethyl, diethylphenyl C₁₄H₂₁ClN₂O₂ Herbicidal activity (alachlor analog)
N-(6-Aminohexyl)acetamide None (aliphatic) 6-Aminohexyl C₈H₁₈N₂O Water-soluble; biomedical applications (surface modification)

Key Observations :

  • Trifluoromethyl vs. Chloro Substituents : The trifluoromethyl group (CF₃) in the target compound confers greater electron-withdrawing effects and metabolic resistance compared to chloro groups (e.g., in ), which may enhance environmental persistence .
  • Side Chain Variations: The dimethylaminoethyl group in the target compound contrasts with sulfur-containing groups (e.g., phenylsulfanyl in ), which may reduce solubility but increase binding to hydrophobic targets.

Physicochemical Properties

Property Target Compound N-[3-Chloro-5-CF₃-pyridin-2-yl]-triazole-sulfanyl N-(6-Aminohexyl)acetamide
Molecular Weight 314.29 g/mol 437.82 g/mol 158.24 g/mol
LogP (Predicted) ~2.5 (estimated) 3.8–4.2 (highly lipophilic) ~0.5 (hydrophilic)
Solubility Moderate in polar solvents (dimethylaminoethyl) Low (requires DMSO) High in water and ethanol
Bioactivity Undisclosed (structural analogs suggest pesticidal/antibacterial potential) Likely pesticidal Biomedical (drug delivery, coatings)

Analysis :

  • The dimethylaminoethyl group in the target compound balances lipophilicity (LogP ~2.5) with moderate solubility, whereas sulfur-containing analogs (e.g., ) prioritize lipophilicity for membrane penetration.
  • N-(6-Aminohexyl)acetamide exemplifies hydrophilic derivatives used in non-agrochemical contexts.

Biological Activity

N-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide is a synthetic organic compound classified as an amide. Its unique structure, characterized by a pyridine ring substituted with a trifluoromethyl group, presents potential for various biological applications, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

  • IUPAC Name : N-[2-(dimethylamino)ethyl]-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide
  • Molecular Formula : C12H16F3N3O
  • Molecular Weight : 273.27 g/mol
  • CAS Number : 1311278-64-4

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-5-trifluoromethylpyridine with N,N-dimethylethylenediamine under anhydrous conditions. The reaction is facilitated by a base such as triethylamine to neutralize hydrochloric acid formed during the process. The product is purified through column chromatography.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, particularly in receptor binding studies. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to cross cell membranes and interact with intracellular targets.

Pharmacological Potential

Research indicates that derivatives of this compound may exhibit significant pharmacological properties:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound has potential as a ligand for G-protein-coupled receptors (GPCRs), which are critical in numerous physiological processes.

Study 1: GPCR Interaction

A study published in Molecules highlighted the role of similar compounds in modulating GPCR activity. The findings suggest that modifications in the molecular structure can significantly influence receptor affinity and selectivity, indicating that this compound may also exhibit similar properties .

Study 2: Anticancer Activity

In a separate investigation focusing on cancer therapeutics, compounds with structural similarities demonstrated promising results in inhibiting tumor growth by targeting specific kinases associated with cancer cell proliferation. This suggests that this compound could be evaluated for its anticancer properties .

Study 3: In Vivo Efficacy

Preclinical studies have shown that similar amides can effectively modulate inflammatory responses in animal models, suggesting that this compound may possess anti-inflammatory properties worth exploring further .

Comparative Analysis

Compound NameStructureBiological Activity
This compoundStructurePotential enzyme inhibitor and GPCR modulator
N-(2-Dimethylamino-ethyl)-N-(4-trifluoromethyl-pyridin-2-yl)-acetamideSimilarInvestigated for similar receptor interactions
N-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-3-yl)-acetamideSimilarExplored for anticancer properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting a pyridinylamine derivative with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under reflux conditions. Reaction progress is monitored via TLC, followed by recrystallization using solvents like pet-ether or ethanol to isolate the pure product .

Q. Which spectroscopic techniques are standard for characterizing this acetamide derivative?

  • Methodological Answer :

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1667 cm⁻¹) and amine (N-H, ~3450 cm⁻¹) groups .
  • ¹H/¹³C NMR : Resolves substituent environments (e.g., trifluoromethyl and dimethylamino groups) and confirms regiochemistry .
  • Mass Spectrometry : Validates molecular weight (e.g., M+1 peaks) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against targets like lipoxygenase or bacterial enzymes using spectrophotometric methods .
  • Cytotoxicity Studies : Employ cell viability assays (e.g., MTT) on relevant cell lines to assess therapeutic potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates compared to ethanol .
  • Catalyst Use : Additives like DMAP can accelerate acylation reactions .
  • Purification : Gradient recrystallization (e.g., chloroform/acetone mixtures) or column chromatography refines purity .

Q. How do conformational dynamics of the compound influence its bioactivity?

  • Methodological Answer :

  • Variable-Temperature NMR : Reveals rotational barriers in the dimethylamino group or pyridine ring, which may affect binding affinity .
  • X-ray Crystallography : Resolves 3D structure and hydrogen-bonding interactions with biological targets .
  • Computational Modeling : MD simulations predict dominant conformers and their stability in physiological environments .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Replicate Assays : Control variables like pH, temperature, and solvent composition (e.g., DMSO concentration in cell assays) .
  • Purity Verification : Use HPLC (>95% purity) to rule out impurities skewing results .
  • Structural Analog Comparison : Benchmark against derivatives (e.g., 5-phenyl-1,3,4-oxadiazole acetamides) to identify substituent-specific trends .

Q. What advanced analytical strategies differentiate regioisomers or byproducts in the synthesis?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish between N-alkylation and O-alkylation products .
  • High-Resolution Mass Spectrometry (HRMS) : Detects minor byproducts with mass shifts as low as 0.001 Da .
  • X-ray Diffraction : Unambiguously confirms regiochemistry in crystalline forms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-Dimethylamino-ethyl)-N-(5-trifluoromethyl-pyridin-2-yl)-acetamide

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